molecular formula C6H11NO2 B3105089 2-[1-(aminomethyl)cyclopropyl]acetic Acid CAS No. 1520003-13-7

2-[1-(aminomethyl)cyclopropyl]acetic Acid

Cat. No.: B3105089
CAS No.: 1520003-13-7
M. Wt: 129.16 g/mol
InChI Key: IDKBFOVECMUFKX-UHFFFAOYSA-N
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Description

2-[1-(aminomethyl)cyclopropyl]acetic acid is a compound with the molecular formula C6H11NO2 It is a cyclopropyl derivative with an aminomethyl group attached to the cyclopropane ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(aminomethyl)cyclopropyl]acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of cyclopropylmethylamine with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(aminomethyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylcarboxylic acid, while reduction could produce cyclopropylmethanol.

Scientific Research Applications

2-[1-(aminomethyl)cyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(aminomethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.

    Cyclopropylmethylamine: Contains the aminomethyl group but lacks the acetic acid moiety.

    2-(aminomethyl)cyclopropane-1-carboxylic acid: Similar structure but with different functional group positioning.

Uniqueness

2-[1-(aminomethyl)cyclopropyl]acetic acid is unique due to the presence of both the aminomethyl group and the acetic acid moiety, allowing it to participate in a wider range of chemical reactions and interactions compared to its analogs.

Properties

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-4-6(1-2-6)3-5(8)9/h1-4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKBFOVECMUFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(aminomethyl)cyclopropyl]acetic Acid
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2-[1-(aminomethyl)cyclopropyl]acetic Acid
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2-[1-(aminomethyl)cyclopropyl]acetic Acid
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2-[1-(aminomethyl)cyclopropyl]acetic Acid
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2-[1-(aminomethyl)cyclopropyl]acetic Acid
Reactant of Route 6
2-[1-(aminomethyl)cyclopropyl]acetic Acid

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